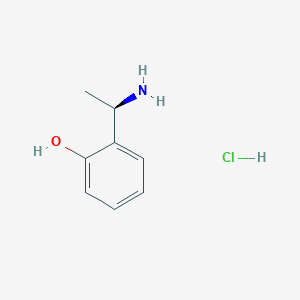

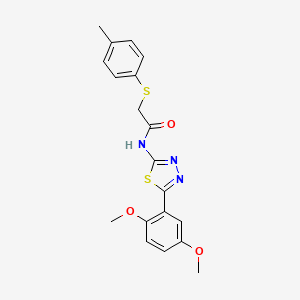

![molecular formula C19H16F2N2O2S B2520845 1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-72-2](/img/structure/B2520845.png)

1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine" is a multifaceted molecule that can be synthesized through a series of reactions involving heterocyclic precursors. The presence of fluorophenyl groups and a sulfonyl moiety indicates potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyrido[2,3-b]pyrazine scaffolds has been demonstrated through the reaction of pentafluoropyridine with sodium phenylsulfinate and diamines, suggesting a pathway that may be adapted for the synthesis of the compound . Additionally, the formation of pyrrolo[1,2-a]pyrazine derivatives through the reaction of alkynyl-substituted heterocyclic precursors with sulfur under molybdenum catalysis provides insight into the synthesis of complex fused ring systems that could be relevant to the target molecule .

Molecular Structure Analysis

The molecular structure of the compound features a tetrahydropyrido[1,2-a]pyrazine core, which is a bicyclic system combining pyridine and pyrazine rings. The presence of fluorine atoms and a sulfonyl group attached to this core would influence its electronic properties and potentially its conformation due to the electronegativity of fluorine and the steric bulk of the sulfonyl group.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related research, where dihydropyrazines have been shown to undergo transannulation with 2H-azirines catalyzed by rhodium(II) to form phenyl-substituted pyrazines . The sulfonyl group in the compound could also participate in reactions as seen in the synthesis of pyrido[1,2-a]pyrazine derivatives from 1-sulfonyl-1,2,3-triazoles . Moreover, the presence of fluorine atoms could influence the reactivity of the compound, as fluorine substituents have been shown to affect the outcome of cyclocondensation reactions in the synthesis of pyrazolinyl sulfones .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine" are not directly reported, related compounds provide some context. The introduction of fluorine atoms typically increases the compound's lipophilicity and could affect its boiling and melting points . The sulfonyl group is polar and could impart solubility in polar solvents. The bicyclic core structure is likely to contribute to the compound's stability and rigidity, which could be important for its potential biological activity .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Pyrazines and pyrazole derivatives, similar to the core structure of the queried compound, have been synthesized and evaluated for their biological activities. These compounds, including 2,3-diaryl pyrazines and quinoxalines, demonstrate significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. A detailed structure-activity relationship (SAR) study led to the identification of compounds with excellent in vivo activity in inflammation models, highlighting the versatility of pyrazine scaffolds in drug discovery (Singh et al., 2004).

The synthetic versatility of pyrazine derivatives extends to the development of antimicrobial agents. A novel series of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones demonstrated promising antimicrobial activity against various microorganisms, emphasizing the structural adaptability of these compounds in targeting different biological pathways (Bonacorso et al., 2006).

Biological Evaluation and Potential Applications

The exploration of pyrazole and pyrazine derivatives has yielded compounds with notable antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing high antibacterial activity. This research underscores the potential of these compounds as scaffolds for developing new antibacterial agents (Azab et al., 2013).

Another study focused on the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, demonstrating their potential as versatile intermediates for further chemical modifications. These scaffolds could be crucial for designing novel compounds with enhanced biological activities, showcasing the importance of pyrazine derivatives in medicinal chemistry (Baron et al., 2005).

The antimicrobial and antitubercular activities of benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated, with some compounds showing significant efficacy. This highlights the potential of pyrazole-based compounds in addressing global health challenges like tuberculosis, providing a foundation for future research into novel therapeutic agents (Shingare et al., 2022).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O2S/c20-14-5-3-6-15(13-14)26(24,25)23-12-11-22-10-4-9-18(22)19(23)16-7-1-2-8-17(16)21/h1-10,13,19H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQCYPMDMVLRDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)